(R)-mandelonitrile
(R)-mandelonitrile
(R)-mandelonitrile is a mandelonitrile. It is an enantiomer of a (S)-mandelonitrile.
Mandelonitrile belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. Mandelonitrile is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Mandelonitrile can be converted into lucumin and (R)-amygdalin.
Mandelonitrile belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. Mandelonitrile is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Mandelonitrile can be converted into lucumin and (R)-amygdalin.
Brand Name:
Vulcanchem
CAS No.:
10020-96-9
VCID:
VC21075586
InChI:
InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H/t8-/m0/s1
SMILES:
C1=CC=C(C=C1)C(C#N)O
Molecular Formula:
C8H7NO
Molecular Weight:
133.15 g/mol
(R)-mandelonitrile
CAS No.: 10020-96-9
Cat. No.: VC21075586
Molecular Formula: C8H7NO
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (R)-mandelonitrile is a mandelonitrile. It is an enantiomer of a (S)-mandelonitrile. Mandelonitrile belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. Mandelonitrile is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Mandelonitrile can be converted into lucumin and (R)-amygdalin. |
|---|---|
| CAS No. | 10020-96-9 |
| Molecular Formula | C8H7NO |
| Molecular Weight | 133.15 g/mol |
| IUPAC Name | (2R)-2-hydroxy-2-phenylacetonitrile |
| Standard InChI | InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H/t8-/m0/s1 |
| Standard InChI Key | NNICRUQPODTGRU-QMMMGPOBSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@H](C#N)O |
| SMILES | C1=CC=C(C=C1)C(C#N)O |
| Canonical SMILES | C1=CC=C(C=C1)C(C#N)O |
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